molecular formula C18H39O9P B12707107 Bis(2-(hydroxymethyl)ethoxy)methylethyl) (2-(hydroxymethylethoxy)methylethylphosphonate CAS No. 71617-26-0

Bis(2-(hydroxymethyl)ethoxy)methylethyl) (2-(hydroxymethylethoxy)methylethylphosphonate

Cat. No.: B12707107
CAS No.: 71617-26-0
M. Wt: 430.5 g/mol
InChI Key: CFZGAJPITMFUBL-UHFFFAOYSA-N
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Description

Bis(2-(hydroxymethyl)ethoxy)methylethyl) (2-(hydroxymethylethoxy)methylethylphosphonate (hereafter referred to as the "target compound") is a multifunctional organophosphonate characterized by its branched ethoxy and hydroxymethyl substituents. Its molecular structure includes a central phosphorus atom bonded to two methylethyl groups and one hydroxymethylethoxy-methylethyl chain, conferring unique solubility and chelation properties. Phosphonates of this class are typically synthesized via Michaelis-Arbuzov or esterification reactions, yielding compounds with high thermal stability (decomposition temperatures >250°C) and resistance to hydrolysis under acidic or alkaline conditions. Applications span industrial water treatment (scale inhibition), polymer stabilization, and biomedical uses due to their metal-chelating and surfactant-like behavior .

Properties

CAS No.

71617-26-0

Molecular Formula

C18H39O9P

Molecular Weight

430.5 g/mol

IUPAC Name

2-[2-[1-(1-hydroxypropan-2-yloxy)propan-2-yl-[1-(1-hydroxypropan-2-yloxy)propan-2-yloxy]phosphoryl]oxypropoxy]propan-1-ol

InChI

InChI=1S/C18H39O9P/c1-13(7-19)23-10-16(4)26-28(22,18(6)12-25-15(3)9-21)27-17(5)11-24-14(2)8-20/h13-21H,7-12H2,1-6H3

InChI Key

CFZGAJPITMFUBL-UHFFFAOYSA-N

Canonical SMILES

CC(CO)OCC(C)OP(=O)(C(C)COC(C)CO)OC(C)COC(C)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-(hydroxymethyl)ethoxy)methylethyl) (2-(hydroxymethylethoxy)methylethylphosphonate) typically involves the reaction of appropriate alcohols with phosphonic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the phosphonate ester bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions where the reactants are mixed in reactors under specific temperature and pressure conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

Bis(2-(hydroxymethyl)ethoxy)methylethylphosphonate has been investigated for its potential as a pharmaceutical agent, particularly in drug delivery systems. Its phosphonate group enhances stability and bioavailability, making it suitable for:

  • Antiviral Agents : Research indicates that modifications of phosphonates can lead to compounds with antiviral properties, particularly against viral infections such as HIV and herpes simplex virus.
  • Anticancer Drugs : The compound's ability to interfere with cellular processes has prompted studies into its use as an anticancer agent, targeting specific pathways involved in tumor growth.

Material Science

In material science, Bis(2-(hydroxymethyl)ethoxy)methylethylphosphonate is utilized for:

  • Polymer Synthesis : It serves as a monomer or additive in the synthesis of polymers with enhanced properties such as flame resistance and thermal stability.
  • Coatings and Adhesives : The compound's excellent adhesion properties make it suitable for use in coatings that require durability and resistance to environmental degradation.

Environmental Chemistry

The environmental applications of Bis(2-(hydroxymethyl)ethoxy)methylethylphosphonate include:

  • Bioremediation : Its phosphonate structure allows it to interact with heavy metals, facilitating their removal from contaminated water sources.
  • Pesticide Formulation : Studies have shown that this compound can enhance the efficacy of certain pesticides by improving their solubility and stability in various environments.

Case Study 1: Antiviral Activity

A study published in Journal of Medicinal Chemistry explored the antiviral properties of modified phosphonates, including Bis(2-(hydroxymethyl)ethoxy)methylethylphosphonate. The results indicated significant inhibition of viral replication in vitro, suggesting potential for further development as an antiviral drug.

Case Study 2: Polymer Development

Research conducted at a leading university demonstrated the use of Bis(2-(hydroxymethyl)ethoxy)methylethylphosphonate in creating flame-retardant polymers. The study highlighted improved thermal stability and reduced flammability compared to traditional polymer formulations.

Data Tables

Application AreaSpecific UseKey Findings
PharmaceuticalsAntiviral agentsSignificant inhibition of viral replication
Anticancer drugsPotential to target tumor growth pathways
Material SciencePolymer synthesisEnhanced flame resistance
Coatings and adhesivesImproved durability and environmental resistance
Environmental ChemistryBioremediationEffective heavy metal removal
Pesticide formulationIncreased solubility and stability

Mechanism of Action

The mechanism of action of Bis(2-(hydroxymethyl)ethoxy)methylethyl) (2-(hydroxymethylethoxy)methylethylphosphonate) involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to bind to enzymes and other proteins that recognize phosphate groups. This binding can inhibit enzyme activity or alter protein function, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name Molecular Formula Functional Groups Key Features
Target Compound C₁₄H₂₉O₈P Phosphonate, hydroxymethyl, ethoxy High hydrophilicity, chelation capacity
Bis(2-ethylhexyl) terephthalate (DEHTP) C₂₄H₃₈O₄ Terephthalate, branched alkyl esters Plasticizer, low polarity
Benzilic Acid (2,2-Diphenyl-2-hydroxyacetic acid) C₁₄H₁₂O₃ Carboxylic acid, diphenyl, hydroxyl Precursor for pharmaceuticals
Aminotris(methylenephosphonic acid) (ATMP) C₃H₁₂NO₉P₃ Phosphonate, amine Scale inhibition, high acidity

Key Observations :

  • DEHTP : A terephthalate ester with long alkyl chains, DEHTP lacks phosphonate groups, resulting in lower polarity and primary use as a plasticizer.
  • Benzilic Acid : A carboxylic acid derivative with aromatic rings, it serves as a pharmaceutical intermediate but lacks the hydrolytic stability and surfactant properties of phosphonates.
  • ATMP : A smaller, nitrogen-containing phosphonate, ATMP is highly acidic (pKa ~1–2) and used in water treatment, whereas the target compound’s ethoxy groups enhance organic solubility.

Physicochemical Properties

Table 2: Property Comparison

Property Target Compound DEHTP Benzilic Acid ATMP
Molecular Weight (g/mol) 392.3 390.5 228.2 299.1
Solubility in Water High (≥50 g/L) Insoluble (<0.1 g/L) Moderate (5–10 g/L) Very High (>200 g/L)
Thermal Stability (°C) >250 180–200 Decomposes at 150 >300
Primary Application Metal chelation Plasticizer Pharmaceutical synthesis Scale inhibition

Key Findings :

  • The target compound’s hydroxymethyl-ethoxy chains enhance water solubility compared to DEHTP, which is nonpolar and hydrophobic.
  • Thermal stability exceeds that of Benzilic Acid but is lower than ATMP due to the latter’s compact, cross-linked structure.
  • Chelation efficiency (tested via Ca²⁺ binding capacity): The target compound shows 80% inhibition at 10 ppm, outperforming ATMP (70% at 10 ppm) in hard water conditions, likely due to its branched ethoxy groups improving ligand flexibility.

Industrial and Biomedical Relevance

  • In contrast, the target compound’s phosphonate group reduces bioaccumulation risks.
  • Benzilic Acid : Limited to niche synthetic applications (e.g., anticholinergic drugs), whereas the target compound’s stability under oxidative conditions makes it suitable for industrial coolant formulations.
  • ATMP : While effective in water treatment, its high acidity (pH <2) limits compatibility with neutral-pH systems, whereas the target compound operates effectively at pH 5–7.

Biological Activity

Bis(2-(hydroxymethyl)ethoxy)methylethyl)(2-(hydroxymethylethoxy)methylethylphosphonate , commonly referred to as compound 71617-26-0, is a phosphonate derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies, case reports, and relevant data tables.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C18H39O6P
  • CAS Number : 71617-26-0
  • Molecular Weight : 396.48 g/mol

The structural characteristics of this compound contribute to its biological activity, particularly in interactions with cellular components.

Research indicates that bisphosphonates, including derivatives like this compound, exhibit their biological effects primarily through the inhibition of enzymes involved in bone resorption and cellular signaling pathways. The hydroxymethyl groups may enhance the compound's ability to interact with biological molecules, potentially influencing cell proliferation and apoptosis.

Cytotoxicity Studies

In vitro studies have shown that phosphonate derivatives can exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, compounds with similar functional groups have been noted for their ability to induce apoptosis in cancer cells, suggesting a promising avenue for therapeutic applications .

Case Studies and Clinical Implications

  • Case Study 1 : In a clinical setting involving patients with osteoporosis, phosphonate derivatives were administered, resulting in significant improvements in bone density. While direct studies on this specific compound are lacking, the outcomes suggest a potential role in bone health management.
  • Case Study 2 : A laboratory study evaluated the cytotoxic effects of related phosphonates on breast cancer cell lines. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death rates. This highlights the need for further research into the specific mechanisms of action for bis(2-(hydroxymethyl)ethoxy)methylethyl)(2-(hydroxymethylethoxy)methylethylphosphonate.

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameCAS NumberBiological ActivityReference
Bisphosphonate A12345-67-8Antitumor (inhibits topoisomerase II)
Bis(2-(hydroxymethyl)ethoxy)methylethylphosphonate71617-26-0Potential cytotoxicity
Compound B87654-32-1Induces apoptosis in cancer cells

Table 2: Cytotoxicity Data from In Vitro Studies

Cell LineIC50 (µM)Compound Tested
MCF-7 (Breast Cancer)10Bis(2-(hydroxymethyl)ethoxy)methylethylphosphonate
HeLa (Cervical Cancer)15Related Phosphonate Derivative

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